molecular formula C19H15BrNO+ B14161807 1-[2-(Biphenyl-4-yl)-2-oxoethyl]-3-bromopyridinium CAS No. 779320-22-8

1-[2-(Biphenyl-4-yl)-2-oxoethyl]-3-bromopyridinium

Katalognummer: B14161807
CAS-Nummer: 779320-22-8
Molekulargewicht: 353.2 g/mol
InChI-Schlüssel: XXLCOKWBGJHUPD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[2-(Biphenyl-4-yl)-2-oxoethyl]-3-bromopyridinium is a complex organic compound with the molecular formula C19H15Br2NO. This compound is characterized by the presence of a biphenyl group, a bromopyridinium moiety, and a keto group. It is often used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 1-[2-(Biphenyl-4-yl)-2-oxoethyl]-3-bromopyridinium typically involves several steps. One common method includes the reaction of biphenyl-4-carboxaldehyde with 3-bromopyridine in the presence of a suitable catalyst. The reaction conditions often involve elevated temperatures and the use of solvents such as ethanol or acetonitrile. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield .

Analyse Chemischer Reaktionen

1-[2-(Biphenyl-4-yl)-2-oxoethyl]-3-bromopyridinium undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

1-[2-(Biphenyl-4-yl)-2-oxoethyl]-3-bromopyridinium has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-[2-(Biphenyl-4-yl)-2-oxoethyl]-3-bromopyridinium involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the observed biological effects .

Vergleich Mit ähnlichen Verbindungen

1-[2-(Biphenyl-4-yl)-2-oxoethyl]-3-bromopyridinium can be compared with other similar compounds, such as:

  • 1-[2-(Biphenyl-4-yl)-2-oxoethyl]-2-bromopyridinium
  • 1-[2-(Biphenyl-4-yl)-2-oxoethyl]-4-tert-butylpyridinium bromide
  • 1-[2-(Biphenyl-4-yl)-2-oxoethyl]-3-cyanopyridinium bromide

These compounds share structural similarities but differ in their specific functional groups, leading to variations in their chemical reactivity and applications. The uniqueness of this compound lies in its specific bromopyridinium moiety, which imparts distinct chemical and biological properties .

Eigenschaften

CAS-Nummer

779320-22-8

Molekularformel

C19H15BrNO+

Molekulargewicht

353.2 g/mol

IUPAC-Name

2-(3-bromopyridin-1-ium-1-yl)-1-(4-phenylphenyl)ethanone

InChI

InChI=1S/C19H15BrNO/c20-18-7-4-12-21(13-18)14-19(22)17-10-8-16(9-11-17)15-5-2-1-3-6-15/h1-13H,14H2/q+1

InChI-Schlüssel

XXLCOKWBGJHUPD-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C[N+]3=CC=CC(=C3)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.